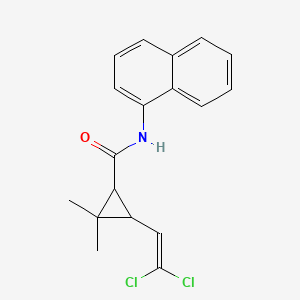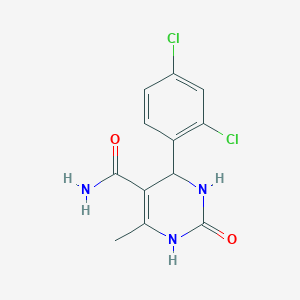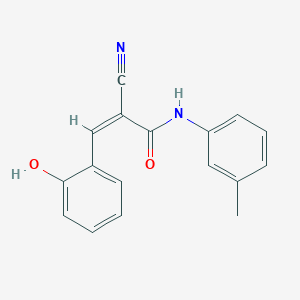![molecular formula C15H13BrClNOS B5014658 N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)
N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as BPTP, is a synthetic compound that has been extensively used in scientific research for its potential therapeutic effects. BPTP belongs to the class of compounds known as thioamides, which are known to exhibit a wide range of biological activities. In
科学的研究の応用
BPTP has been extensively used in scientific research for its potential therapeutic effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. BPTP has also been shown to inhibit the growth of human leukemia cells and induce apoptosis, or programmed cell death, in these cells.
作用機序
The mechanism of action of BPTP is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDACs, BPTP can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
BPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. BPTP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using BPTP in lab experiments is its relatively low cost and ease of synthesis. BPTP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using BPTP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for BPTP in these settings. Another area of interest is its potential use as a tool for studying gene expression patterns and cellular processes. BPTP could be used to investigate the role of HDACs in various biological processes and to identify potential targets for drug development.
合成法
BPTP is synthesized by reacting 2-bromobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The resulting product is then treated with propanoic acid in the presence of a catalyst such as palladium on carbon to yield BPTP. The synthesis of BPTP is a relatively straightforward procedure that can be carried out in a laboratory setting.
特性
IUPAC Name |
N-(2-bromophenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c1-10(20-12-8-6-11(17)7-9-12)15(19)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPURBDJUCTCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5014597.png)
![3-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5014601.png)
![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![1,4-bis(hydroxymethyl)-3,6-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5014636.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5014653.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

